Vorolanib
Vorolanib
Vorolanib is under investigation in clinical trial NCT03904719 (CM082 and JS001 in Patients With Advanced Small-cell Lung Cancer (SCLC)).
Vorolanib is an orally available small molecule dual inhibitor targeting human vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) with antiangiogenic and antineoplastic activities. Vorolanib inhibits all isoforms of VEGFR and PDGFR, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death. Both VEGFRs and PDGFRs are receptor tyrosine kinases that may be upregulated in various tumor cell types. Vorolanib has been shown to reduce tissue toxicity by 95 percent compared with first-generation kinase inhibitors.
Vorolanib is an orally available small molecule dual inhibitor targeting human vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) with antiangiogenic and antineoplastic activities. Vorolanib inhibits all isoforms of VEGFR and PDGFR, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death. Both VEGFRs and PDGFRs are receptor tyrosine kinases that may be upregulated in various tumor cell types. Vorolanib has been shown to reduce tissue toxicity by 95 percent compared with first-generation kinase inhibitors.
Brand Name:
Vulcanchem
CAS No.:
1013920-15-4
VCID:
VC0546867
InChI:
InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1
SMILES:
CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Molecular Formula:
C23H26FN5O3
Molecular Weight:
439.5 g/mol
Vorolanib
CAS No.: 1013920-15-4
Cat. No.: VC0546867
Molecular Formula: C23H26FN5O3
Molecular Weight: 439.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Vorolanib is under investigation in clinical trial NCT03904719 (CM082 and JS001 in Patients With Advanced Small-cell Lung Cancer (SCLC)). Vorolanib is an orally available small molecule dual inhibitor targeting human vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) with antiangiogenic and antineoplastic activities. Vorolanib inhibits all isoforms of VEGFR and PDGFR, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death. Both VEGFRs and PDGFRs are receptor tyrosine kinases that may be upregulated in various tumor cell types. Vorolanib has been shown to reduce tissue toxicity by 95 percent compared with first-generation kinase inhibitors. |
|---|---|
| CAS No. | 1013920-15-4 |
| Molecular Formula | C23H26FN5O3 |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
| Standard InChI | InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1 |
| Standard InChI Key | KMIOJWCYOHBUJS-HAKPAVFJSA-N |
| Isomeric SMILES | CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O |
| SMILES | CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
| Canonical SMILES | CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
| Appearance | Solid powder |
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